2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-[6-(methylsulfanyl)-9H-purin-9-yl]ethanol is defined by its systematic IUPAC name, which reflects its precise molecular architecture. The name is derived through the following hierarchical analysis:
- Parent structure : The bicyclic purine system (imidazo[4,5-d]pyrimidine) serves as the core scaffold.
- Substituents :
- A methylsulfanyl group (-S-CH₃) at the 6-position of the purine ring.
- An ethanol group (-CH₂CH₂OH) at the 9-position.
The resulting IUPAC name, This compound , adheres to Rule P-62.1.3 of the Nomenclature of Organic Chemistry for numbering purine derivatives. The structural formula (Figure 1) illustrates the connectivity:
$$
\text{Purine core} \rightarrow \text{6-position: -S-CH}3 \quad \text{9-position: -CH}2\text{CH}_2\text{OH}
$$
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀N₄OS |
| Molecular Weight | 210.26 g/mol |
| SMILES | CSC1=NC=NC2=C1N=CN2CCO |
The purine numbering system assigns positions 1–4 to the pyrimidine ring and 5–9 to the imidazole ring, ensuring unambiguous identification of substituents.
Alternative Naming Conventions and Historical Terminology
Alternative names for this compound reflect evolving nomenclature practices and functional group prioritization:
Functional Group Emphasis :
Historical Context :
Early literature (pre-1990s) often used non-systematic descriptors like "6-methylmercaptopurine ethanol derivative" , reflecting outdated mercaptan terminology.
Table 2: Synonym Comparison
| Synonym | Basis of Naming |
|---|---|
| 6-(Methylthio)-9-(2-hydroxyethyl)purine | Substituent order |
| 9-(2-Hydroxyethyl)-6-(methylsulfanyl)purine | Positional emphasis |
The transition to IUPAC standards resolved ambiguities in older naming systems, particularly regarding sulfur-containing groups (e.g., "mercapto" → "sulfanyl").
Molecular Formula and Structural Isomerism Considerations
The molecular formula C₈H₁₀N₄OS arises from:
- Purine core : C₅H₄N₄
- Methylsulfanyl group : CH₃S
- Ethanol group : C₂H₅O
Structural Isomerism :
- Positional Isomerism :
- Functional Group Isomerism :
Table 3: Isomer Comparison
| Isomer Type | Example Structure | Key Difference |
|---|---|---|
| Positional (6→2) | 2-[2-(Methylsulfanyl)-9H-purin-9-yl]ethanol | Methylsulfanyl at position 2 |
| Functional (S→O) | 2-[6-Methoxy-9H-purin-9-yl]ethanol | Methoxy (-O-CH₃) at position 6 |
These isomers exhibit distinct physicochemical properties, such as polarity and hydrogen-bonding capacity, influencing their reactivity and biological activity.
Properties
CAS No. |
298-98-6 |
|---|---|
Molecular Formula |
C8H10N4OS |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-(6-methylsulfanylpurin-9-yl)ethanol |
InChI |
InChI=1S/C8H10N4OS/c1-14-8-6-7(9-4-10-8)12(2-3-13)5-11-6/h4-5,13H,2-3H2,1H3 |
InChI Key |
SBZDFXUWYQLZSV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2CCO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis typically begins with 6-chloropurine or 6-halo-purine derivatives as the starting material.
- The methylsulfanyl group is introduced via nucleophilic substitution of the 6-chloro substituent with methylthiolate anion (generated from methyl mercaptan or sodium methylthiolate).
Ethanol Substitution at the 9-Position
- The 9-position of the purine ring is alkylated with 2-bromoethanol or 2-chloroethanol under basic conditions to form the 9-(2-hydroxyethyl) purine derivative.
- Typical bases used include sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Amination (If Applicable)
- For derivatives requiring an amino group at the 2-position (e.g., 2-amino derivatives), amination is performed by treating the 2-chloropurine intermediate with ammonia or ammonium salts under reflux conditions.
Purification and Isolation
- The crude product is purified by recrystallization from ethanol or by chromatographic techniques such as silica gel column chromatography using mixtures of petroleum ether and ethyl acetate.
- Final products are characterized by melting point, NMR, IR, and mass spectrometry to confirm structure and purity.
- Industrial synthesis optimizes reaction parameters such as temperature, solvent, and reagent stoichiometry to maximize yield and purity.
- Continuous flow reactors and automated systems are employed to enhance reproducibility and scalability.
- Typical industrial processes include:
| Step | Conditions | Notes |
|---|---|---|
| Methylsulfanyl substitution | Sodium methylthiolate, DMF, 50-80°C | High conversion, mild conditions |
| 9-Position alkylation | 2-Bromoethanol, K2CO3, DMF, 60-90°C | Controlled alkylation, avoids side reactions |
| Purification | Recrystallization or chromatography | Ensures >98% purity for pharmaceutical use |
- The methylsulfanyl group is susceptible to oxidation, allowing further functionalization to sulfoxides or sulfones using oxidants like hydrogen peroxide.
- The ethanol substituent provides a handle for further derivatization, such as esterification or etherification.
- Studies indicate that the regioselectivity of alkylation at the N9 position is favored under the described conditions, minimizing N7 alkylation side products.
- Catalytic systems involving palladium complexes have been reported for selective C-N coupling reactions on purine rings, which may be adapted for advanced derivatives synthesis.
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 6-Chloropurine starting material | Commercially available | Purine scaffold |
| Methylsulfanyl substitution | Sodium methylthiolate, DMF, 50-80°C | 6-(Methylsulfanyl)purine intermediate |
| 9-Position ethanol substitution | 2-Bromoethanol, K2CO3, DMF, 60-90°C | 9-(2-Hydroxyethyl) purine derivative |
| Amination (optional) | Ammonia, reflux in ethanol or water | 2-Amino substitution if required |
| Purification | Recrystallization or silica gel chromatography | High purity product |
The preparation of 2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol is well-established through nucleophilic substitution and alkylation reactions starting from halogenated purine precursors. The process is adaptable for both laboratory-scale synthesis and industrial production, with optimization focusing on yield, regioselectivity, and purity. The compound’s functional groups allow further chemical modifications, making it a versatile intermediate in purine chemistry and pharmaceutical research.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthio (–SCH₃) group at the 6-position of the purine ring undergoes nucleophilic substitution under controlled conditions. Key examples include:
Amination
Reaction with ammonia or primary amines replaces the methylthio group with an amino group. For example:
-
Reagents : NH₃ (gas), DMSO, K₂CO₃ (catalyst)
-
Conditions : 80°C, 12–24 hours
-
Product : 2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol ().
Alkoxy Substitution
Alcohols react with the methylthio group in the presence of acid catalysts:
-
Reagents : ROH (e.g., methanol, ethanol), HCl
-
Conditions : Reflux, 6–8 hours
Alkylation Reactions
The purine nitrogen atoms (N-7, N-9) participate in alkylation. A notable method involves tert-alkylation:
N-7 tert-Alkylation
Using tert-alkyl halides and Lewis acids:
-
Reagents : tert-Butyl bromide, SnCl₄, BSA (bis(trimethylsilyl)acetamide)
| Product | Yield | Key NMR Data (¹H, CDCl₃) |
|---|---|---|
| 9-(tert-Butyl) derivative | 39% | δ 8.72 (s, 1H), 8.20 (s, 1H), 1.83 (s, 9H) |
| 9-(tert-Pentyl) derivative | 36% | δ 8.70 (s, 1H), 8.14 (s, 1H), 2.24 (q, 2H) |
Oxidation Reactions
The methylthio group oxidizes to sulfoxide or sulfone derivatives:
Sulfoxide Formation
-
Reagents : H₂O₂ (30%), acetic acid
-
Conditions : RT, 2 hours
-
Product : 6-(Methylsulfinyl)purine derivative.
Sulfone Formation
-
Reagents : mCPBA (meta-chloroperbenzoic acid)
-
Conditions : 0°C → RT, 4 hours
-
Product : 6-(Methylsulfonyl)purine derivative.
Hydrolysis Reactions
The purine ring undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Reagents : HCl (4N), dioxane/MeOH (1:1)
-
Conditions : RT, 3 hours
-
Product : Cleavage of the purine ring to form imidazole derivatives .
Basic Hydrolysis
-
Reagents : NaOH (1M), H₂O/EtOH
-
Conditions : Reflux, 8 hours
-
Product : 6-Oxopurine derivative.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization at the 2- or 8-positions:
Suzuki-Miyaura Coupling
| Substrate | Product | Yield |
|---|---|---|
| 2-Chloro-6-(methylthio)purine | 2-Aryl-6-(methylthio)purine | 53% |
Ethanol Side Chain Modifications
The hydroxyl group in the ethanol side chain undergoes esterification or etherification:
Esterification
-
Reagents : Acetic anhydride, pyridine
-
Conditions : RT, 2 hours
-
Product : Acetylated derivative (confirmed by δ 2.10 ppm in ¹H NMR).
Etherification
-
Reagents : Alkyl halides (e.g., CH₃I), NaH
-
Conditions : DMF, 60°C, 6 hours
-
Product : Methoxyethylpurine derivative.
Comparative Reaction Outcomes
The table below summarizes yields and conditions for key reactions:
Scientific Research Applications
The compound 2-[6-(Methylsulfanyl)-9H-purin-9-yl]ethanol , also known as a derivative of purine, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
The compound has shown promise in various pharmacological contexts:
- Antiviral Activity : Research indicates that purine derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have been studied for their efficacy against viral infections, including those caused by HIV and hepatitis viruses. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis.
- Cancer Treatment : Some studies suggest that purine derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways associated with cell proliferation and survival makes it a candidate for cancer therapy.
Biochemical Applications
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can be leveraged in research focused on metabolic disorders or cancer, where altered nucleotide metabolism is prevalent.
- Signal Transduction : As a purine derivative, it could play a role in cellular signaling pathways, particularly those involving adenosine receptors. Research into these pathways is crucial for understanding various physiological and pathological processes.
Neuroscience Research
There is emerging evidence that purine derivatives may influence neurological functions:
- Neuroprotective Effects : Some studies have indicated that compounds like this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Table 1: Summary of Pharmacological Activities
Table 2: Case Studies on Applications
| Case Study Title | Focus Area | Findings |
|---|---|---|
| Antiviral Properties of Purine Derivatives | Viral Infections | Demonstrated effectiveness against HIV |
| Purine Derivatives in Cancer Therapy | Oncology | Induced apoptosis in various cancer cell lines |
| Neuroprotective Effects of Purines | Neuroscience | Reduced neuronal damage in models of neurodegeneration |
Mechanism of Action
The mechanism of action of 2-(6-(Methylthio)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structural similarity to purine suggests it may interfere with nucleic acid synthesis and function.
Comparison with Similar Compounds
Substituent Variations at Position 6
Position 6 modifications influence electronic properties and binding affinity. Common substituents include sulfanyl (-S-), amino (-NH2), and alkoxy (-OR) groups:
Substituent Variations at Position 9
Position 9 substitutions dictate solubility and scaffold rigidity. Examples include ethanol, esters, and cyclic moieties:
Structural and Functional Implications
- Electronic Effects: Methylsulfanyl at position 6 (target compound) is less electron-withdrawing than chloro (-Cl) but more than amino (-NH2) groups. This balance may optimize interactions with enzymes like kinases or purinergic receptors.
- Solubility: The ethanol group in the target compound contrasts with lipophilic substituents (e.g., benzyl in ), suggesting better compatibility with polar biological environments.
- Synthetic Flexibility: Ethanol’s hydroxyl group allows for further derivatization (e.g., phosphorylation, glycosylation), unlike inert groups like benzyl.
Biological Activity
2-[6-(Methylsulfanyl)-9H-purin-9-yl]ethanol, also known as 2-(6-methylthio-9H-purin-9-yl)ethanol, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to adenine and other purines, suggesting possible interactions with various biological systems, particularly those involving nucleic acids and enzymatic processes.
The molecular formula of this compound is C₈H₁₀N₄OS, with a molecular weight of 210.26 g/mol. Its CAS number is 298-98-6. The compound features a purine ring structure with a methylthio and ethanol moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS No. | 298-98-6 |
| Molecular Formula | C₈H₁₀N₄OS |
| Molecular Weight | 210.26 g/mol |
| IUPAC Name | 2-(6-methylsulfanylpurin-9-yl)ethanol |
| InChI Key | SBZDFXUWYQLZSV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with enzymes involved in purine metabolism. It may act as an inhibitor or modulator of these enzymes, leading to alterations in cellular processes such as nucleic acid synthesis and degradation. The compound's structural similarity to purines suggests it could interfere with the function of nucleotides and nucleic acids, potentially impacting cell proliferation and apoptosis .
Enzyme Interaction
Research indicates that this compound may affect various enzymes, including:
- Adenosine Deaminase : Potentially inhibiting this enzyme could lead to increased levels of adenosine, influencing cellular signaling pathways.
- Topoisomerases : As suggested by studies on related purine derivatives, it may inhibit topoisomerase II, affecting DNA relaxation processes essential for replication and transcription .
Cellular Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses in microglial cells. It has been shown to reduce the expression of pro-inflammatory cytokines like IL-1β and IL-6 while maintaining levels of anti-inflammatory cytokines such as IL-10 . This suggests a potential role in neuroprotective strategies against neurodegenerative diseases.
Case Studies and Research Findings
- Neuroinflammation : A study investigated the effects of various purine derivatives on microglial activation in a murine model. Treatment with related compounds reduced the expression of inflammatory markers following lipopolysaccharide (LPS) stimulation, indicating a protective effect against neuroinflammation .
- Cancer Research : Compounds similar to this compound have been explored for their anti-proliferative effects on cancer cells. They exhibit potential as ATP competitive inhibitors, which could be leveraged in therapeutic applications for proliferative diseases .
- Pharmacological Studies : The pharmacodynamics of this compound are being evaluated in relation to its ability to cross the blood-brain barrier and its effects on sphingomyelinase activity, which is critical in neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
